molecular formula C11H6N4O4S B2606583 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide CAS No. 900004-35-5

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide

Cat. No.: B2606583
CAS No.: 900004-35-5
M. Wt: 290.25
InChI Key: LTXXUJFFAUKUFR-UHFFFAOYSA-N
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Description

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a furan ring, a thieno[2,3-d]pyrimidine moiety, and a nitro group, which collectively contribute to its distinctive chemical properties.

Future Directions

Thienopyrimidines have shown promising results in the field of medicinal chemistry, particularly as potential anticancer agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds and developing more effective thienopyrimidine-based drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the furan and nitro groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

    Cyclization: The thieno[2,3-d]pyrimidine moiety can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, electrophiles for substitution reactions, and cyclization agents like formic acid or triethyl orthoformate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the furan ring can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a thieno[2,3-d]pyrimidine moiety distinguishes it from other similar compounds and enhances its potential as a versatile chemical entity in research and industry.

Properties

IUPAC Name

5-nitro-N-thieno[2,3-d]pyrimidin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXXUJFFAUKUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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